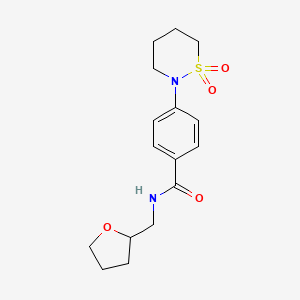![molecular formula C17H18ClNO5S B4776643 methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate](/img/structure/B4776643.png)
methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate
Descripción general
Descripción
Methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate, also known as MBCP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. MBCP is a white crystalline powder that is soluble in organic solvents and water. It has been shown to possess a range of biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate is not fully understood, but it is believed to work by releasing ions that stimulate bone growth and inhibit the growth of bacteria. methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate has been shown to promote the formation of new bone tissue and to enhance the healing of bone fractures.
Biochemical and Physiological Effects:
methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate has been shown to possess a range of biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments. It has been shown to promote the formation of new bone tissue, to enhance the healing of bone fractures, and to inhibit the growth of bacteria. methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate has also been shown to possess anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate has several advantages as a material for use in laboratory experiments. It is biocompatible, non-toxic, and has been shown to possess a range of biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments. However, there are also some limitations to the use of methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate in laboratory experiments. It can be difficult to synthesize, and its properties can vary depending on the method of synthesis used.
Direcciones Futuras
There are several potential future directions for research on methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate. Some possible areas of research include the development of new synthesis methods, the investigation of the mechanism of action of methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate, and the exploration of its potential applications in the treatment of various medical conditions. Other potential areas of research include the use of methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate as a scaffold for tissue engineering, the investigation of its potential as a drug delivery system, and the development of new bone substitute materials based on methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate.
Aplicaciones Científicas De Investigación
Methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to possess a range of biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments. Some of the potential applications of methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate include its use as a drug delivery system, as a scaffold for tissue engineering, and as a bone substitute material.
Propiedades
IUPAC Name |
methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-19(11-13-6-4-3-5-7-13)25(21,22)14-8-9-16(15(18)10-14)24-12-17(20)23-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBAERHYNBHJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[2-(4-biphenylyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4776588.png)
![3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4776589.png)
![4-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4776596.png)
![N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4776608.png)
![N-isobutyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4776614.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4776618.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea](/img/structure/B4776634.png)
![(4-fluorophenyl){4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone](/img/structure/B4776649.png)

![methyl ({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4776669.png)

![2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B4776682.png)
![5-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4776684.png)